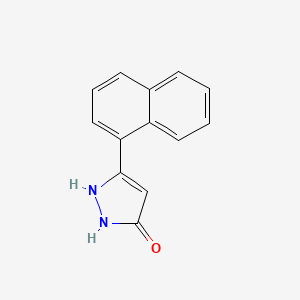

3-(1-naphthyl)-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXVKPGJDODPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Naphthyl 1h Pyrazol 5 Ol and Its Functionalized Derivatives

Retrosynthetic Approaches to the Pyrazole-5-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the pyrazol-5-ol core, a primary disconnection strategy involves breaking the bonds formed during the cyclization step. youtube.com The most common approach is a disconnection of the C-N and N-N bonds, leading back to two key building blocks: a hydrazine (B178648) derivative and a β-keto ester. youtube.comresearchgate.net This strategy is the foundation for the widely used Knorr pyrazole (B372694) synthesis and related condensation reactions. nih.gov

Another retrosynthetic pathway could involve the disconnection of the C3-C4 and N2-C3 bonds, suggesting a [3+2] cycloaddition reaction between a diazo compound and an alkyne. organic-chemistry.org However, for the synthesis of 3-(1-naphthyl)-1H-pyrazol-5-ol, the former approach starting from a β-keto ester and hydrazine is more direct and commonly employed.

Classical Condensation Reactions for Pyrazolone (B3327878) Formation

The formation of the pyrazolone ring is classically achieved through condensation reactions that involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.netbeilstein-journals.org

Cyclization Reactions Involving Hydrazines and β-Keto Esters

The most fundamental and widely practiced method for synthesizing 3-substituted-1H-pyrazol-5-ols is the condensation of a β-keto ester with hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.netmdpi.com In the specific case of this compound, the synthesis would commence with a β-keto ester bearing a 1-naphthyl group at the β-position.

The reaction mechanism typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of an alcohol molecule to afford the final pyrazol-5-ol ring system. researchgate.net The reaction conditions can vary, often involving refluxing in a suitable solvent such as ethanol (B145695) or acetic acid. mdpi.com

For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol is well-documented and involves the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). nih.govmdpi.com A similar strategy can be envisioned for this compound, where the corresponding naphthyl-substituted β-keto ester would be the key starting material.

Modified Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, traditionally a reaction between a 1,3-dicarbonyl compound and a hydrazine, can be adapted for the synthesis of specific pyrazole derivatives. nih.gov Modifications to the classical Knorr synthesis often involve the use of catalysts or alternative reaction conditions to improve yields and regioselectivity. nih.govbeilstein-journals.org

In the context of this compound, a modified Knorr approach could involve a one-pot, three-component reaction. Such a reaction might bring together a ketone, an ester with a leaving group, and hydrazine, which in situ generate the necessary β-keto ester for subsequent cyclization. beilstein-journals.org Lewis acids like Yb(PFO)3 have been shown to be effective catalysts in such multicomponent reactions, facilitating the formation of the enol tautomer of the β-ketoester, which is crucial for the cyclization step. beilstein-journals.org

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. thieme-connect.com These "green" approaches aim to reduce or eliminate the use of hazardous substances and often involve catalyst-free, solvent-free, or light-promoted reactions. thieme-connect.comresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

Catalyst-free and solvent-free reactions represent a highly desirable green synthetic strategy. For the synthesis of pyrazolone derivatives, several catalyst-free methods have been reported. researchgate.netbeilstein-journals.org These reactions are often carried out under neat conditions (without a solvent) or in environmentally benign solvents like water. thieme-connect.comresearchgate.net

For example, the synthesis of fused pyrazoles has been achieved in water without a catalyst at room temperature. researchgate.net Similarly, one-pot strategies combining catalyst-free Michael additions with subsequent iodine-catalyzed cyclizations have been developed for the synthesis of complex pyrazole-containing heterocycles. rsc.orgnih.gov A catalyst-free approach for the synthesis of this compound would likely involve the direct reaction of the corresponding β-keto ester and hydrazine under thermal conditions or in a green solvent like water or ethanol.

A study on the synthesis of (pyrazol-4-ylidene)pyridine derivatives highlights a metal catalyst-free dehydrogenative coupling reaction, showcasing the move towards more sustainable methods in pyrazole chemistry. acs.org

Visible Light-Promoted Synthetic Pathways

Visible light photocatalysis has emerged as a powerful green chemistry tool, enabling a variety of organic transformations under mild conditions. acs.orgnih.govrsc.org This approach utilizes visible light as an abundant and renewable energy source to promote chemical reactions, often without the need for high temperatures or harsh reagents. researchgate.netacs.org

While a specific visible-light-promoted synthesis of this compound has not been explicitly detailed in the provided search results, the synthesis of related pyrazole and pyrazolone derivatives under visible light irradiation suggests its feasibility. acs.orgnih.gov For instance, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved using visible light in a one-pot, pseudo-multicomponent reaction. acs.orgnih.gov This method is catalyst-free and proceeds at room temperature, offering a green and efficient alternative to traditional methods. acs.orgnih.gov Another study reports the visible-light-promoted synthesis of pyrazoles from alkynes and hydrazines, further demonstrating the potential of this technology in pyrazole synthesis. researchgate.net

A plausible visible-light-promoted pathway for this compound could involve the generation of radical intermediates from suitable precursors, followed by cyclization.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Pyrazolone Formation

| Methodology | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Classical Condensation | β-Keto Ester, Hydrazine | Reflux in ethanol or acetic acid | Well-established, reliable | Often requires elevated temperatures, potential for side products |

| Modified Knorr Synthesis | Ketone, Ester, Hydrazine | One-pot, often with a catalyst (e.g., Lewis acid) | Improved efficiency and regioselectivity | May require specific and sometimes expensive catalysts |

| Catalyst-Free Synthesis | β-Keto Ester, Hydrazine | Neat (solvent-free) or in water/ethanol | Environmentally friendly, simple work-up | May require higher temperatures or longer reaction times |

| Visible Light-Promoted Synthesis | Various precursors (e.g., alkynes, hydrazones) | Visible light irradiation, often at room temperature | Mild conditions, high energy efficiency, green | Substrate scope may be limited, potential for photochemical side reactions |

Strategic Derivatization of this compound

The this compound core, also known as 3-(1-naphthyl)-5-pyrazolone, possesses several reactive sites that allow for strategic chemical modifications. The most common points of derivatization are the nitrogen atoms of the pyrazole ring and the highly activated carbon at the C4 position. These modifications are crucial for tuning the molecule's steric and electronic properties.

The foundational synthesis of pyrazol-5-ols is the Knorr condensation, which involves the reaction of a β-ketoester with a hydrazine. nih.govglobalresearchonline.net For the parent compound, this compound, this would involve the cyclocondensation of an ethyl 1-naphthoylacetate with hydrazine hydrate.

A primary strategy for derivatization is the introduction of substituents on one or both nitrogen atoms of the pyrazole ring. This is typically achieved by using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) in the initial Knorr synthesis instead of hydrazine hydrate. nih.gov For instance, reacting ethyl 1-naphthoylacetate with phenylhydrazine would yield 1-phenyl-3-(1-naphthyl)-1H-pyrazol-5-ol.

Further N-substitution can be achieved on the resulting pyrazole. The imino hydrogen of the pyrazole ring can be substituted with an acyl group. globalresearchonline.net Benzylation at the N1 position has also been reported for related pyrazole structures, often performed using benzyl (B1604629) chloride in an alkaline medium. ktu.edu These substitutions significantly alter the electronic environment and steric bulk of the pyrazole ring, which can influence the reactivity of other positions on the scaffold.

The C4 position of the pyrazol-5-ol ring is a nucleophilic center, making it highly susceptible to electrophilic substitution and condensation reactions. This reactivity is a cornerstone for introducing structural diversity.

A prominent method for C4-functionalization is the Knoevenagel condensation with various aldehydes. This reaction typically occurs between two equivalents of the pyrazol-5-ol and one equivalent of an aldehyde, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. academie-sciences.fracs.org This reaction can be performed under various conditions, including using visible light as a green and sustainable energy source. acs.org A wide range of aromatic aldehydes, bearing either electron-donating or electron-withdrawing substituents, can be employed, demonstrating the high functional group tolerance of this protocol. academie-sciences.fracs.org

Another key C4-functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be used to construct more complex molecules and fused heterocyclic systems. nih.govsemanticscholar.org Additionally, C4-arylation has been achieved on related 5-aminopyrazoles through oxidative coupling with catechols, suggesting a potential pathway for similar functionalization on the pyrazol-5-ol scaffold. nih.gov

Table 1: Examples of C4-Functionalization Reactions on Pyrazol-5-ol Scaffolds

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes | 4,4'-(Arylmethylene)bis(pyrazol-5-ol)s |

| Vilsmeier-Haack | POCl₃, DMF | Pyrazole-4-carbaldehyde |

The functionalized naphthylpyrazolone scaffold can serve as a building block for the regioselective synthesis of more complex, fused heterocyclic systems. Pyrazole-4-carbaldehydes, obtained via the Vilsmeier-Haack reaction as described previously, are particularly valuable precursors for these transformations. semanticscholar.org

For example, heating a 3-substituted-1-phenyl-1H-pyrazol-4-carbaldehyde with ethyl azidoacetate has been shown to produce pyrrolo[2,3-c]pyrazole derivatives. semanticscholar.org In another synthetic route, pyrazole-4-carbaldehydes can be reacted with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting intermediates can undergo intramolecular cyclization to yield fused systems like pyrazolo[4,3-c]quinolines. semanticscholar.org

Another important class of fused systems, pyrazolo[1,5-a]pyrimidines, can be synthesized from 5-aminopyrazole derivatives. mdpi.com These are typically formed through the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com Therefore, conversion of the 5-hydroxyl group of this compound to a 5-amino group would provide a direct entry into the synthesis of 3-(1-naphthyl)pyrazolo[1,5-a]pyrimidine systems.

Table 2: Synthesis of Fused Heterocycles from Pyrazole Precursors

| Pyrazole Precursor | Key Reagents | Fused Heterocyclic System |

|---|---|---|

| Pyrazole-4-carbaldehyde | Ethyl Azidoacetate | Pyrrolo[2,3-c]pyrazole |

| Pyrazole-4-carbaldehyde | Active Methylene Nitriles | Pyrazolo[4,3-c]quinolizine |

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govrug.nl These reactions offer significant advantages in terms of step economy and waste reduction.

A well-established MCR for generating pyrazole-based diversity is the pseudo-five-component reaction for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). academie-sciences.frnih.gov This reaction involves the in situ formation of the pyrazol-5-ol intermediate from two equivalents of a β-ketoester and two equivalents of a hydrazine. academie-sciences.fr This intermediate then reacts with one equivalent of an aromatic aldehyde in a tandem Knoevenagel condensation and Michael addition sequence to yield the final bis-pyrazole product. academie-sciences.frnih.gov

By employing ethyl 1-naphthoylacetate as the β-ketoester component in this MCR, a diverse library of 4,4'-(arylmethylene)bis(this compound) derivatives can be readily synthesized. This one-pot approach allows for the simultaneous introduction of various aryl groups at the methylene bridge, depending on the aldehyde used, providing a powerful tool for generating scaffold diversity around the core this compound structure. academie-sciences.fr

Advanced Spectroscopic and Structural Characterization of 3 1 Naphthyl 1h Pyrazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 3-(1-naphthyl)-1H-pyrazol-5-ol and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides insights into the molecular framework, electronic environment of nuclei, and dynamic processes such as tautomerism.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the structural integrity of pyrazole (B372694) derivatives. While specific spectral data for this compound is not extensively published, analysis of closely related structures provides a strong basis for predicting its spectral features.

For instance, in derivatives like 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), the hydroxyl proton (-OH) of the pyrazol-5-ol moiety typically appears as a broad singlet at a high chemical shift, often above 12 ppm, due to strong intramolecular hydrogen bonding. mdpi.com The protons of the naphthyl group are expected to resonate in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The pyrazole ring proton at the C4 position would likely appear as a singlet in the range of δ 5.5-6.5 ppm.

The ¹³C NMR spectrum is equally informative. The carbon of the C=O tautomer of the pyrazol-5-ol ring is expected to be significantly downfield. The carbons of the naphthyl ring would appear in the aromatic region (δ 120-135 ppm), with quaternary carbons showing distinct chemical shifts. For example, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the naphthyl carbons resonate across a range of δ 125-134 ppm. nepjol.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on related structures and are subject to experimental verification.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-NH | 10.0 - 12.0 (broad) | - |

| Pyrazole-OH | > 12.0 (broad, tautomeric form) | - |

| Pyrazole C3 | - | ~150-155 |

| Pyrazole C4-H | 5.5 - 6.5 (singlet) | ~100-105 |

| Pyrazole C5-O | - | ~155-160 |

| Naphthyl Ar-H | 7.2 - 8.5 (multiplets) | - |

| Naphthyl Ar-C | - | ~120-135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the complex spin systems of the seven protons on the naphthyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of the carbon signals for all protonated carbons in the naphthyl and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the naphthyl ring and the pyrazole core. For example, a correlation between the pyrazole C4-H and the naphthyl C1' would confirm the substitution pattern.

Furthermore, these techniques are crucial for studying the tautomerism between the OH, NH, and CH forms of the pyrazol-5-ol ring, which is a known phenomenon in this class of compounds. nih.gov The presence of multiple sets of signals or exchange cross-peaks in 2D spectra can provide evidence for the existence of different tautomers in solution. d-nb.info

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3000 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding. researchgate.netchemicalbook.com The C=O stretching vibration of the pyrazolone (B3327878) tautomer would typically appear as a strong band around 1650-1710 cm⁻¹. researchgate.netacs.org The C=N and C=C stretching vibrations of the pyrazole and naphthalene (B1677914) rings are expected in the 1600-1450 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. Aromatic C-H stretching vibrations are typically observed as strong bands above 3000 cm⁻¹. The ring stretching modes of the naphthalene and pyrazole moieties would also be prominent.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: Predicted ranges based on analogous compounds.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H/N-H Stretch (H-bonded) | 3400 - 3000 (broad) | 3400 - 3000 (weak) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 (strong) |

| C=O Stretch (Pyrazolone) | 1710 - 1650 (strong) | 1710 - 1650 (weak) |

| C=N/C=C Ring Stretch | 1600 - 1450 | 1600 - 1450 (strong) |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

| Naphthyl Ring Puckering | < 800 | < 800 |

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of this compound (C₁₃H₁₀N₂O).

Under electron ionization (EI), the fragmentation of pyrazole derivatives often involves characteristic losses. For this compound, initial fragmentation would likely involve the loss of stable molecules such as N₂, CO, or HCN from the pyrazole ring. The naphthyl moiety can also undergo characteristic fragmentation. The study of fragmentation patterns of related pyrazole derivatives shows that cleavage of the pyrazole ring is a common pathway.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For pyrazole derivatives, X-ray crystallography is crucial for understanding the preferred tautomeric form in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, chiral derivatives can be readily synthesized. For such derivatives, ECD and VCD can be used to determine the absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores. VCD provides similar information but in the infrared region, reflecting the stereochemistry of the entire molecule. The application of these techniques to chiral pyrazole derivatives has been documented, aiding in the assignment of their absolute configurations by comparing experimental spectra with those predicted by quantum chemical calculations.

Computational and Theoretical Investigations of 3 1 Naphthyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors

No published data were found regarding DFT calculations specifically for 3-(1-naphthyl)-1H-pyrazol-5-ol.

Molecular Orbitals, HOMO-LUMO Gap Analysis

There are no available studies that report the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the scientific literature, precluding any discussion on its specific reactive sites based on this method.

Conformational Analysis and Potential Energy Surfaces of Naphthylpyrazole Systems

While conformational analyses have been performed for other flexible pyrazolone (B3327878) derivatives bohrium.comiu.edu.sa, a specific study detailing the potential energy surface and torsional angles for the naphthyl-pyrazole bond in this compound is not available.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Human Biological Systems)

There are no molecular docking studies in the literature that use this compound as a ligand to investigate its binding with non-human biological targets.

Protein-Ligand Binding Affinity Prediction and Mechanistic Insights

No data on binding affinities (such as kcal/mol) or mechanistic insights for the interaction of this compound with any protein target have been published.

Identification of Key Binding Hotspots and Interaction Motifs

Without docking studies, the key amino acid residues, hydrogen bonds, or other interaction motifs involved in the binding of this compound to a biological target cannot be identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-5-ol Libraries

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in medicinal chemistry for designing and predicting the potency of new drug candidates. For a library of pyrazole-5-ol derivatives that includes this compound, a QSAR study would be a critical step in elucidating the structural requirements for a specific biological target.

The development of a robust QSAR model for a pyrazole-5-ol library typically involves the following steps:

Data Set Selection: A series of pyrazole (B372694) derivatives with a range of structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values) are compiled. mdpi.com

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. dergipark.org.tr

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For a library containing this compound, the large, aromatic naphthyl group would significantly influence several key descriptors.

Key Molecular Descriptors in QSAR Models of Pyrazole Derivatives:

| Descriptor Type | Specific Descriptor Examples | Potential Influence of the Naphthyl Group |

| Electronic | Dipole moment (µ), HOMO/LUMO energies, Atomic charges | The extended π-system of the naphthyl group will strongly influence the electronic distribution and polarizability of the molecule. |

| Steric | Molecular weight, Molar refractivity, Sterimol parameters | The bulky nature of the naphthyl substituent will have a significant impact on steric parameters, which can be crucial for binding to a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The large nonpolar surface area of the naphthyl group will increase the hydrophobicity of the compound. |

| Topological | Connectivity indices, Shape indices | These descriptors will reflect the size, shape, and degree of branching introduced by the naphthyl substituent. |

A hypothetical QSAR model for a series of 3-aryl-1H-pyrazol-5-ol derivatives might take the form of a linear equation, as shown in various studies on related heterocyclic compounds. For instance, a study on pyrazoline derivatives identified the importance of steric, electrostatic, and hydrogen bond acceptor fields in their biological activity. nih.gov Similarly, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives have highlighted the influence of adjacency and distance matrix descriptors. researchgate.net

The insights gained from such a QSAR model would be invaluable for designing novel pyrazole-5-ol derivatives with enhanced activity. For example, if the model indicated that a larger hydrophobic substituent at the 3-position is beneficial, further exploration of polycyclic aromatic groups could be warranted. Conversely, if steric bulk is found to be detrimental, smaller aromatic or heteroaromatic rings might be investigated.

Solvation Effects and Tautomeric Equilibrium Studies

The pyrazole ring system is characterized by the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. For this compound, three principal tautomeric forms can be considered: the OH-form (this compound), the NH-form (3-(1-naphthyl)pyrazolidin-5-one), and the CH-form (5-(1-naphthyl)-1H-pyrazol-3(2H)-one). The relative stability of these tautomers is influenced by the nature of the substituents and the surrounding solvent environment. nih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the tautomeric equilibrium of pyrazole derivatives. researchgate.netresearchgate.net These studies typically involve optimizing the geometry of each tautomer and calculating their relative energies in the gas phase and in different solvents.

The presence of the 1-naphthyl group at the C3 position is expected to have a significant impact on the tautomeric equilibrium. Theoretical studies on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can favor the 5-substituted tautomer. nih.gov The naphthyl group, being a large aromatic system, can act as a π-electron donor, potentially stabilizing the 3-(1-naphthyl) tautomer.

Solvation plays a crucial role in determining the predominant tautomeric form in solution. nih.gov Solvents can stabilize different tautomers to varying extents through intermolecular interactions such as hydrogen bonding. For instance, in nonpolar solvents, pyrazole derivatives often exist as self-associated dimers or trimers, whereas in polar aprotic solvents like DMSO, these interactions are disrupted, and the monomeric form predominates. mdpi.com

A study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists predominantly as the 1H-pyrazol-3-ol tautomer, forming dimers in nonpolar solvents and monomers in DMSO. mdpi.com This suggests that this compound would likely exhibit similar behavior, with the equilibrium shifting based on the solvent's polarity and hydrogen bonding capability.

Influence of Solvent on Tautomeric Equilibrium of Pyrazole Derivatives:

| Solvent | Polarity | Expected Effect on this compound |

| Chloroform (CDCl₃) | Low | Likely to favor the less polar tautomer and the formation of intermolecularly hydrogen-bonded dimers. mdpi.com |

| Dimethyl Sulfoxide (DMSO-d₆) | High (aprotic) | Expected to favor the more polar tautomer and exist as monomers due to strong solute-solvent interactions. mdpi.commdpi.com |

| Methanol (CD₃OD) | High (protic) | Can act as both a hydrogen bond donor and acceptor, potentially stabilizing both tautomers and leading to a more complex equilibrium. mdpi.com |

Theoretical calculations on a series of disubstituted 1H-pyrazoles have demonstrated that the interplay between intramolecular hydrogen bonds, the electronic nature of the substituents, and intermolecular interactions with the solvent determines the favored tautomer. mdpi.com For this compound, the bulky naphthyl group might also introduce steric hindrance that influences the solvation shell and, consequently, the tautomeric preference.

Mechanistic Investigations of Biological Activities in Non Human Systems and in Vitro Models

Elucidation of Antiproliferative Mechanisms in Cellular Models (e.g., Cancer Cell Lines, Non-Clinical)

The pyrazole (B372694) scaffold is recognized as a privileged structure in medicinal chemistry, with many derivatives demonstrating potent anticancer activities. nih.govnih.gov Investigations into compounds structurally related to 3-(1-naphthyl)-1H-pyrazol-5-ol have uncovered multifaceted antiproliferative mechanisms.

Research indicates that pyrazole-based compounds can exert their anticancer effects by interacting with multiple cellular targets and signaling pathways. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. google.com.na

Derivatives of pyrazole have been identified as potent inhibitors of several key kinases involved in cancer progression. These include Cyclin-Dependent Kinases (CDKs) like CDK-2 and CDK16, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and c-Src. nih.govnih.govresearchgate.net Inhibition of these enzymes disrupts the signaling cascades that drive tumor growth and angiogenesis. For instance, some pyrazol-5-ol derivatives show dual inhibitory action against VEGFR2 and CDK-2. nih.gov Furthermore, studies on a closely related naphthyl-pyrazole derivative, N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C), revealed the inactivation of critical signaling pathways such as p38MAPK/STAT3 and ERK1/2/CREB. nih.gov

Another significant mechanism is the modulation of the cell cycle. Treatment of cancer cells with pyrazole derivatives has been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, thereby preventing cancer cells from completing the division process. nih.govnih.gov This effect is often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitotic spindle formation. nih.govnih.govencyclopedia.pub

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s | MCF-7 (Breast) | 5.45 - 16.26 | acs.org |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s | MDA-MB-231 (Breast) | 9.28 - 18.24 | acs.org |

| N′-[(2-hydroxy-1-naphthyl) methylene]...pyrazole... (P3C) | MDA-MB-231 (Breast) | 0.49 | nih.gov |

| N′-[(2-hydroxy-1-naphthyl) methylene]...pyrazole... (P3C) | MDA-MB-468 (Breast) | 0.25 | nih.gov |

| N-Mannich bases of pyrazol-5-ol | HepG2 (Liver) | 2.52 - 4.4 | nih.gov |

A key outcome of the antiproliferative activity of pyrazole derivatives is the induction of programmed cell death, primarily apoptosis. nih.gov In some instances, depending on the concentration and duration of exposure, necrosis may also be observed. csic.esnih.gov

Detailed studies on the naphthyl-pyrazole derivative P3C demonstrate its ability to trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov The process is often initiated by an accumulation of reactive oxygen species (ROS), which leads to increased mitochondrial membrane depolarization. nih.govresearchgate.net This event facilitates the release of cytochrome c, activating a cascade of effector caspases, including caspase-3/7 and the initiator caspase-8. nih.gov Subsequent events include the cleavage of poly (ADP-ribose) polymerase (PARP) and fragmentation of nuclear DNA, which are hallmark features of apoptosis. nih.gov

| Observed Effect | Cellular Pathway | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) Accumulation | Induction of Oxidative Stress | nih.gov |

| Mitochondrial Depolarization | Intrinsic Apoptotic Pathway | nih.gov |

| Caspase-3/7 and -8 Activation | Caspase Cascade Activation | nih.gov |

| PARP Cleavage | Execution Phase of Apoptosis | nih.gov |

| DNA Fragmentation | Execution Phase of Apoptosis | nih.gov |

| Phosphatidylserine Externalization | Cellular Signal for Phagocytosis | nih.gov |

Evaluation of Antimicrobial Action Mechanisms

The pyrazole nucleus is also a core component of various agents with significant antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens. nih.govacs.org

Research on N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, a compound with high structural similarity to the subject of this article, has shown potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net It is notably effective against pathogenic strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants, as well as the opportunistic pathogen Staphylococcus epidermidis. researchgate.net Other pyrazole derivatives have demonstrated a broader spectrum of activity, inhibiting the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and other Gram-positive species like Bacillus subtilis. nih.govacs.orgnih.gov While the precise mechanism of action for the naphthyl-pyrazol-ol class is not fully elucidated, studies on related pyrazole hybrids suggest that inhibition of bacterial DNA gyrase could be a potential mode of action. nih.gov

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus ATCC 25923 | Pathogenic | 7.81 | researchgate.net |

| S. aureus ATCC 6538 | Pathogenic | 7.81 | researchgate.net |

| S. epidermidis ATCC 12228 | Opportunistic | 7.81 | researchgate.net |

| Clinical MRSA Isolates | Pathogenic, Resistant | 1.96 - 7.81 | researchgate.net |

| Clinical MSSA Isolates | Pathogenic, Sensitive | 0.98 - 31.25 | researchgate.net |

The antifungal potential of pyrazole-containing compounds has been established against several fungal species. nih.gov Activity has been documented against opportunistic yeasts like Candida albicans and other Candida species. acs.orgbiointerfaceresearch.comeuropeanreview.org Some derivatives have also shown efficacy against dermatophytes. mdpi.com

Although specific membrane permeabilization studies on this compound are not available, the mechanism of action for many azole-based antifungal agents involves the disruption of fungal membrane integrity. nih.gov These agents typically target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this pathway leads to the accumulation of toxic sterol intermediates and compromises membrane function, ultimately inhibiting fungal growth. This represents a plausible mechanism for pyrazole-based antifungal agents.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazol-5-ols | Candida albicans | 5 - 10 | nih.gov |

| Naphthyl substituted indazolonols | Candida albicans | 12.5 | europeanreview.org |

| Naphthyl substituted indazolonols | Candida glabrata | 6.25 - 200 | europeanreview.org |

| Naphthyl substituted indazolonols | Candida tropicalis | 6.25 - 200 | europeanreview.org |

While the pyrazole scaffold is present in molecules with documented antiviral properties, specific mechanistic studies for this compound in viral replication models are not extensively reported in the scientific literature. nih.govresearchgate.net General antiviral mechanisms often involve the inhibition of key stages in the viral life cycle, such as attachment to the host cell, penetration, uncoating of the viral genome, replication of viral nucleic acids, or the assembly and release of new virions. nih.gov For example, some antiviral drugs function by inhibiting viral DNA polymerase, thereby halting the replication of the viral genome. nih.gov Further research is required to determine if this compound or its derivatives employ any of these mechanisms.

Modulation of Inflammatory Pathways: In Vitro and Mechanistic Studies (e.g., COX Enzyme Inhibition)

The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. mdpi.comnih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to suppress prostaglandin (B15479496) production through COX inhibition. mdpi.comnih.gov

In vitro studies on various pyrazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2. nih.govmdpi.com For instance, certain new pyrazole derivatives have shown good inhibitory activity at nanomolar concentrations, with many exhibiting selectivity towards the COX-2 enzyme. nih.gov The development of selective COX-2 inhibitors is a key area of research, as these compounds can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov Molecular docking studies suggest that these pyrazole compounds can bind to the active site of the COX-2 enzyme in a manner similar to highly selective inhibitors. nih.gov

While direct studies on this compound are limited in the provided results, the structural motif of a naphthyl group attached to a pyrazole ring has been explored for anti-inflammatory properties. japsonline.com Research into 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol was undertaken with the goal of developing potent anti-inflammatory agents acting on COX enzymes. japsonline.com The anti-inflammatory activity of pyrazole derivatives is often evaluated using methods like the inhibition of protein denaturation, a well-established screening technique. scholarsresearchlibrary.com The growing interest in pyrazole analogs with dual inhibition of both COX and lipoxygenase (LOX) pathways has expanded the potential for developing potent anti-inflammatory drugs. nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., DNA Gyrase, c-Src, other relevant non-human targets)

The biological activity of this compound and its analogs extends to the inhibition of various enzymes beyond the COX family.

Lipoxygenase (LOX) Inhibition: Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. tandfonline.comresearchgate.netnih.gov Several of these compounds demonstrated excellent inhibitory potency against 15-LOX. tandfonline.comresearchgate.net Molecular docking studies of a potent derivative endorsed its proper binding at the active site pocket of human 15-LOX. tandfonline.comnih.gov The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory agents. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial agents. nih.govnih.gov Research has shown that pyrazole-based compounds can act as DNA gyrase inhibitors. nih.govnih.gov For example, a novel benzofuran–pyrazole hybrid, compound 9, was found to inhibit E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, an activity level comparable to the standard drug ciprofloxacin. nih.gov

c-Src Kinase Inhibition: The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration. explorationpub.com Its hyperactivation has been linked to the development of cancer, making it an important therapeutic target. explorationpub.com Pyrazole-containing scaffolds, such as pyrazolo[1,5-a]pyrimidines, have been investigated as c-Src kinase inhibitors. nih.gov Structure-activity relationship studies have aimed to improve the potency and selectivity of these inhibitors. nih.gov

Other Enzyme Targets: The versatility of the pyrazole scaffold has led to its investigation against a wide array of other enzyme targets.

Lactate (B86563) Dehydrogenase (LDH): A series of pyrazole-based inhibitors of human lactate dehydrogenase (LDH) have been discovered and optimized. nih.gov LDH is a key enzyme in anaerobic glycolysis, a process often upregulated in cancer cells. nih.gov

Metabolic Enzymes: Certain pyrazole analogs have been shown to inhibit metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE), carbonic anhydrase (hCA), and α-glycosidase (α-GlyIs). nih.gov

Elucidation of Antioxidant Action Mechanisms and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. researchgate.netnih.gov Pyrazole derivatives, including those with a naphthyl moiety, have been extensively studied for their antioxidant properties. tandfonline.comresearchgate.netnih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge various free radicals in vitro.

The primary mechanisms of antioxidant action for pyrazole derivatives involve hydrogen atom donation to neutralize free radicals. The NH proton of the pyrazole ring is believed to contribute significantly to this radical scavenging activity. nih.gov

In vitro antioxidant activity has been demonstrated using several standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. tandfonline.comresearchgate.netmdpi.com Many naphthyl-pyrazole derivatives have shown excellent scavenging activity in this assay, often comparable to the standard antioxidant ascorbic acid. tandfonline.comresearchgate.netnih.gov

Nitric Oxide (NO) Radical Scavenging: Compounds are tested for their ability to inhibit the generation of nitric oxide radicals. tandfonline.comresearchgate.netnih.gov

Superoxide (B77818) Radical Scavenging: This assay assesses the capacity of the compounds to quench superoxide anion radicals. tandfonline.comresearchgate.netnih.gov

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives reported that several compounds exhibited excellent radical scavenging activity across all three of these methods. tandfonline.comresearchgate.netnih.gov

Receptor Binding and Signaling Pathway Modulation in Isolated Biological Systems (e.g., H4 Receptor Antagonism)

Beyond direct enzyme inhibition, the naphthyl-pyrazole scaffold has been shown to interact with specific cell surface receptors, thereby modulating intracellular signaling pathways. A significant finding in this area is the activity of 3-(1-naphthyl)-1H-pyrazole as a histamine (B1213489) H4 receptor antagonist.

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as neutrophils, mast cells, and eosinophils. nih.gov It plays a crucial role in immune and inflammatory disorders. nih.gov Histamine binding to the H4 receptor can trigger various cellular responses, and antagonists that block this interaction are of significant therapeutic interest. nih.govscbt.com

Direct evidence identifies 3-(1-naphthyl)-1H-pyrazole as a competitive antagonist of the H4 receptor. biosynth.com It is proposed to function by binding to the histamine H4 receptor, thereby blocking the binding of histamine and preventing or reducing the downstream cellular responses. biosynth.com The development of selective H4 receptor antagonists, such as JNJ7777120, has been instrumental in elucidating the role of this receptor in inflammatory conditions. nih.govscbt.comnih.gov For example, H4 receptor antagonists have been shown to reduce post-inflammatory visceral hypersensitivity in rat models, highlighting the receptor's role in pain and inflammation signaling. nih.gov The antagonism of the H4 receptor by 3-(1-naphthyl)-1H-pyrazole represents a key mechanistic pathway for its potential immunomodulatory and anti-inflammatory effects.

Insufficient Published Data for Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the coordination chemistry of the compound This compound as a ligand for metal complexes. The public domain does not currently contain sufficient data to construct a detailed and scientifically accurate article covering the synthesis, characterization, and catalytic applications of its metal complexes as requested.

While the broader class of pyrazole, pyrazolone (B3327878), and acylpyrazolone ligands is well-documented in coordination chemistry, information specifically pertaining to the this compound derivative is not available. nih.govresearchgate.netacs.orgresearchgate.net Research in this area tends to focus on other derivatives, such as those with different substituent groups or related structural motifs like bis(pyrazol-5-ols). ajgreenchem.combohrium.comacs.org

The search for the synthesis and characterization of transition metal, lanthanide, or actinide complexes of this compound did not yield specific results. Consequently, no data on their spectroscopic analysis (UV-Vis, EPR, magnetic susceptibility) or X-ray crystallographic structures could be found. nih.govlongdom.org Similarly, the literature is silent on the catalytic applications of metal complexes derived from this particular ligand, including any studies on homogeneous or heterogeneous catalysis.

Due to the absence of specific research findings for this compound, it is not possible to fulfill the request for an article that adheres to the strict outline and content requirements provided. Constructing such an article would require speculation and extrapolation from related but distinct compounds, which would not meet the standards of scientific accuracy.

Coordination Chemistry of 3 1 Naphthyl 1h Pyrazol 5 Ol As a Ligand

Luminescent Properties of Metal-Pyrazol-5-ol Complexes

The field of coordination chemistry has seen a significant interest in the luminescent properties of metal complexes, particularly those involving lanthanide ions. This interest stems from the unique photophysical characteristics of these complexes, which are largely dictated by the nature of the organic ligands coordinated to the metal center. The process often involves the organic ligand absorbing light and transferring the energy to the central metal ion, which then emits light of a characteristic wavelength. This phenomenon is known as the "antenna effect". mdpi.comsemanticscholar.org Pyrazole-based ligands, in particular, have been explored for their potential in sensitizing the luminescence of lanthanide ions. nih.govnih.gov

While specific research on the luminescent properties of metal complexes with 3-(1-naphthyl)-1H-pyrazol-5-ol is not extensively documented in the available literature, the general principles of luminescence in related metal-pyrazol-5-ol complexes can provide a foundational understanding. The luminescent behavior of such complexes is influenced by several factors, including the efficiency of the energy transfer from the ligand to the metal ion and the coordination environment around the metal. nih.gov

In analogous systems, lanthanide complexes with pyrazole-derived ligands have demonstrated characteristic luminescence. For instance, europium(III) complexes typically exhibit red emission, while terbium(III) complexes show green emission. mdpi.comnih.gov The luminescence spectra of europium(III) complexes are characterized by sharp emission bands corresponding to the 5D0 → 7FJ (where J = 0, 1, 2, 3, 4) transitions. mdpi.commdpi.com The most intense of these is often the 5D0 → 7F2 transition, which is hypersensitive to the coordination environment. mdpi.comunibo.it Similarly, terbium(III) complexes display characteristic emission bands arising from the 5D4 → 7FJ (where J = 6, 5, 4, 3) transitions, with the 5D4 → 7F5 transition typically being the most prominent. mdpi.comnih.gov

The efficiency of the luminescence is critically dependent on the energy gap between the triplet state of the ligand and the emissive energy level of the lanthanide ion. nih.govatlantis-press.com For efficient energy transfer to occur, the triplet state energy of the ligand should be appropriately positioned above the resonance level of the metal ion.

Furthermore, the introduction of ancillary ligands into the coordination sphere can significantly impact the luminescent properties of the complex. These secondary ligands can modify the coordination environment, affect the energy transfer process, and ultimately enhance the quantum yield of the complex. nih.govnih.gov Studies on various pyrazole-containing complexes have shown that the use of secondary ligands like 1,10-phenanthroline (B135089) can lead to a prominent increase in fluorescence intensity. nih.gov

The luminescent properties of these complexes are typically studied in both solid state and in solution. The solvent can play a crucial role in the luminescence behavior, sometimes leading to a dominance of ligand-based emission in solution. nih.gov The table below summarizes the characteristic emission transitions for Europium(III) and Terbium(III) ions, which are commonly studied for their luminescent properties in coordination complexes.

| Metal Ion | Transition | Wavelength Range (nm) | Emission Color |

| Europium(III) | 5D0 → 7F0 | 578 - 580 | Orange |

| 5D0 → 7F1 | 585 - 595 | Orange-Red | |

| 5D0 → 7F2 | 610 - 620 | Red | |

| 5D0 → 7F3 | 650 - 660 | Red | |

| 5D0 → 7F4 | 690 - 710 | Deep Red | |

| Terbium(III) | 5D4 → 7F6 | 480 - 500 | Blue-Green |

| 5D4 → 7F5 | 535 - 555 | Green | |

| 5D4 → 7F4 | 575 - 595 | Yellow-Green | |

| 5D4 → 7F3 | 610 - 630 | Orange |

This table presents generalized data for Eu(III) and Tb(III) ions based on typical observations in various coordination complexes. mdpi.com

Advanced Applications of 3 1 Naphthyl 1h Pyrazol 5 Ol Beyond Human Therapeutics

Development as Chemosensors and Biosensors

The development of selective and sensitive chemosensors for the detection of metal ions and anions is crucial for environmental monitoring and industrial process control. Pyrazoline derivatives, a class of compounds structurally related to pyrazoles, have shown significant potential as fluorescent chemosensors for the detection of Fe³⁺ ions. tandfonline.com These sensors operate through mechanisms such as intramolecular charge transfer (ICT), ligand-to-metal charge transfer (LMCT), and chelation-enhanced quenching (CHEQ), leading to a distinct chromogenic or fluorogenic response. tandfonline.com

While specific studies on 3-(1-naphthyl)-1H-pyrazol-5-ol for metal ion sensing are not extensively documented, the general principles suggest its potential. The pyrazole (B372694) core can act as a binding site, and the naphthyl substituent can modulate the electronic properties and enhance the fluorescence response upon ion binding. For instance, pyrazole-based probes have been designed for the detection of various cations, including Ag⁺, Cu²⁺, Zn²⁺, Hg²⁺, Al³⁺, Fe³⁺, and Cr³⁺, as well as anions like F⁻ and CN⁻. nih.gov In some cases, the pyrazole unit itself acts as the fluorophore, while in others, it serves as a platform for attaching other signaling moieties. nih.gov

A review of recent progress in pyrazole-based chemosensors highlights the design of probes where the pyrazole nitrogen atoms are involved in metal coordination, leading to a "turn-on" or "turn-off" fluorescence response. rsc.orgresearchgate.net For example, a pyrazole-pyridine derivative was shown to have high quantum fluorescence yields and suitably located nitrogen donor atoms for chelation, although it exhibited a response to multiple transition metals. nih.gov This suggests that derivatives of this compound could be engineered to achieve high selectivity for specific ions by modifying the substituents on the pyrazole or naphthyl rings.

The intrinsic fluorescence of many pyrazole derivatives makes them valuable tools in non-human biological research. nih.gov These compounds can be used for cell imaging, labeling of subcellular structures, and the detection of small molecules and ions within biological systems. nih.gov The design of fluorescent probes often involves incorporating a fluorophore that exhibits a change in its emission properties upon interaction with the target analyte. nih.gov

A study on a fluorescently labeled pyrazole derivative with a dansyl moiety (EH-DF) demonstrated the potential of modifying pyrazole structures for biological imaging. nih.gov The design of EH-DF was based on substituting the naphthalene (B1677914) moiety of a parent compound, highlighting the role of the naphthyl group in influencing the probe's properties. nih.govresearchgate.net EH-DF was shown to induce a triple response in Arabidopsis seedlings and exhibited intensive fluorescent signals in the shoot, demonstrating its utility as a fluorescent probe in plant biology. nih.gov The maximum excitation and emission wavelengths of EH-DF were reported to be 350 nm and 535 nm, respectively. nih.gov

This research suggests that this compound could serve as a scaffold for developing new fluorescent probes for plant science and other non-human biological applications. The naphthyl group can contribute to the molecule's fluorescence and its interactions with biological targets.

Applications in Material Science and Organic Electronics

The unique photophysical and electronic properties of pyrazole derivatives have led to their exploration in material science and organic electronics. nih.gov Their applications range from organic light-emitting diodes (OLEDs) and fluorescent dyes to the development of novel polymers. researchgate.netglobalresearchonline.net

Pyrazoles and their derivatives are recognized for their applications as fluorescent substances and dyes. pharmajournal.netglobalresearchonline.net The pyrazole core can be part of a larger conjugated system that emits light upon excitation, making these compounds suitable for use as emitters in OLEDs or as fluorescent dyes in various materials. The color and efficiency of the emission can be tuned by modifying the substituents on the pyrazole ring. researchgate.net

While specific data on the use of this compound in OLEDs is limited, the structural features suggest its potential. The naphthalene moiety is a well-known chromophore that can enhance the luminescent properties of organic molecules. Pyrazole derivatives are known to exhibit high fluorescence quantum yields and good photostability, which are desirable properties for OLED materials. orientjchem.org

The versatility of the pyrazole structure extends to polymer chemistry, where it can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the material. ijrpr.commdpi.com Naphthalene-containing polymers are also of significant interest due to their potential for creating materials with high thermal stability and unique optical and electronic properties. google.commdpi.comnrel.gov

The synthesis of naphthalene-based polymers through methods like Friedel-Crafts crosslinking has been explored. nih.gov These polymers can be functionalized with groups like -OH, -SO₃H, and -NO₂ to tailor their properties for specific applications, such as catalytic supports. nih.gov For instance, palladium supported on naphthalene-based polymers has been shown to be an efficient catalyst for Suzuki cross-coupling reactions. nih.gov

Given that this compound contains both a naphthalene group and a reactive pyrazole ring, it could potentially be used as a monomer for the synthesis of novel polymers. The pyrazole moiety could also be functionalized to act as a ligand for metal catalysts, leading to the development of polymer-supported catalysts. The synthesis of pyrazole-based metal complexes for use as homogeneous or supported catalysts has been an area of active research. researchgate.net

Agrochemical Applications and Environmental Impact Studies

Pyrazole derivatives have a long history of use in the agrochemical industry as insecticides, fungicides, and herbicides. orientjchem.orgpharmajournal.netscispace.com The biological activity of these compounds can be attributed to their ability to interfere with specific biochemical pathways in pests and weeds. researchgate.netacs.org

Several commercial pesticides contain the pyrazole scaffold. researchgate.netnih.gov For example, pyrazole carboxamide compounds have been commercialized as succinate (B1194679) dehydrogenase inhibitors, a key enzyme in the respiratory chain of many fungi. researchgate.net The design of new agrochemicals often involves the synthesis of novel pyrazole derivatives with improved efficacy and selectivity. nih.govnih.govmdpi.com

A study on the insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives demonstrated that some of these compounds exhibit significant mortality against pests like Aphis fabae. researchgate.net Another study on novel pyrazole derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against cotton bollworm. nih.gov Furthermore, the synthesis of 3-phenyl-5-napthyl substituted pyrazole derivatives has been reported, with some compounds showing significant antibacterial and antifungal activity. sci-hub.se

The table below summarizes the insecticidal activity of selected pyrazole derivatives against various pests, illustrating the potential of this class of compounds in agriculture.

| Compound ID | Target Pest | Activity | Reference |

| 7h | Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |

| Ij, Il, IIe | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg/kg | nih.gov |

| Ic, Id, Ie, IIf | Bean aphid (Aphis craccivora) | 95-100% foliar contact activity at 200 mg/kg | nih.gov |

| IIi | Spider mite (Tetranychus cinnabarinus) | 95% miticidal and ovicidal activity at 200 mg/kg | nih.gov |

| 7b | Antibacterial & Antifungal | Significant activity | sci-hub.se |

While the specific agrochemical properties and environmental impact of this compound have not been extensively studied, the data on related compounds suggest that it could be a valuable lead structure for the development of new pesticides. The naphthyl group may enhance the biological activity and influence the compound's environmental fate. However, it is also important to consider the potential environmental impact, as some pyrazole-based pesticides have been noted for their persistence and toxicity to non-target organisms. researchgate.net Therefore, any development in this area would require thorough environmental impact studies.

Herbicidal, Pesticidal, and Fungicidal Activities (Non-Human Crop/Pest Models)

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides, herbicides, and fungicides containing this heterocyclic core. nih.govnih.govmdpi.comnih.gov The introduction of a naphthyl group at the 3-position of the pyrazole ring can significantly influence the compound's biological activity profile.

Herbicidal Activity:

Pyrazole derivatives have been successfully developed as herbicides, often targeting specific enzymes in plants. nih.govnih.gov For instance, some pyrazole compounds are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. nih.gov Inhibition of this enzyme leads to bleaching of the plant tissues and eventual death. While specific studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the general herbicidal potential of pyrazole derivatives is well-recognized. For example, a study on various 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated excellent herbicidal activities at a concentration of 100 mg/L against certain green weeds. nih.gov Another study highlighted that some pyrazole derivatives exhibited significant post-emergence herbicidal effects against weeds like Digitaria sanguinalis L. at a dosage of 750 g a.i. ha(-1). nih.gov

Pesticidal Activity:

The insecticidal properties of pyrazole derivatives are also a subject of considerable research. One of the most well-known pyrazole insecticides is fipronil, which acts on the central nervous system of insects. Research into other pyrazole derivatives has shown promising results against various agricultural pests. For example, some 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have demonstrated significant mortality rates against the tomato leafminer, Tuta absoluta. conicet.gov.ar Specifically, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed 75% mortality after 48 hours. conicet.gov.ar The inclusion of a lipophilic naphthyl group in the structure of this compound could potentially enhance its insecticidal efficacy by facilitating its penetration through the insect cuticle.

Fungicidal Activity:

The fungicidal potential of pyrazole derivatives is another area of active investigation. nih.govmdpi.comresearchgate.net These compounds can act on various fungal targets, including cellular respiration and cell wall synthesis. For instance, some pyrazole carboxamide derivatives have been developed as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. Studies on novel pyrazole derivatives have shown significant fungicidal activity against a range of plant pathogens. For example, certain pyrazole derivatives containing a p-trifluoromethyl-phenyl moiety exhibited high activity against Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov The specific fungicidal activity of this compound would depend on its interaction with specific fungal targets, and further research is needed to elucidate its efficacy against various plant pathogenic fungi.

Illustrative Data on the Activity of Related Pyrazole Derivatives:

| Compound Type | Activity | Test Organism | Observed Effect | Reference |

|---|---|---|---|---|

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Herbicidal | Green weeds | Excellent activity at 100 mg/L | nih.gov |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Herbicidal | Digitaria sanguinalis L. | Excellent post-emergence effect at 750 g a.i. ha(-1) | nih.gov |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Pesticidal | Tuta absoluta | 75% mortality after 48 hours | conicet.gov.ar |

| Pyrazole derivative with p-trifluoromethyl-phenyl moiety | Fungicidal | Botrytis cinerea | EC50 of 2.432 µg/mL | nih.gov |

| Pyrazole derivative with p-trifluoromethyl-phenyl moiety | Fungicidal | Rhizoctonia solani | EC50 of 2.182 µg/mL | nih.gov |

Environmental Fate and Degradation Studies

Degradation of the Pyrazole Ring:

The pyrazole ring is generally considered to be relatively stable in the environment. However, both abiotic and biotic degradation processes can occur. Photodegradation, or the breakdown of the molecule by sunlight, is a significant pathway for the degradation of many pyrazole-based pesticides. nih.govuc.ptresearchgate.netresearchgate.net The rate and products of photodegradation can be influenced by factors such as pH, the presence of photosensitizers in the water, and the intensity of the light source. nih.gov For example, the photodegradation of the pyrazole herbicide pyraclonil (B1679897) was found to be faster in acidic conditions and was promoted by the presence of substances like nitrate (B79036) and fulvic acid. nih.gov

Microbial degradation is another important route for the breakdown of pyrazole compounds in the soil and water. nih.govucanr.edu Various soil microorganisms, including bacteria and fungi, have been shown to degrade pyrazole-containing herbicides. nih.gov The degradation pathways often involve hydroxylation, demethylation, and cleavage of the pyrazole ring. nih.gov For instance, bacterial strains of Pseudomonas and Bacillus have been isolated that can completely degrade the herbicide pyrazosulfuron-ethyl. nih.gov

Degradation of the Naphthalene Moiety:

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is known to be biodegradable by a wide range of microorganisms. The environmental persistence of naphthalene is influenced by factors such as its bioavailability and the presence of other contaminants. The microbial degradation of naphthalene typically proceeds through the formation of intermediates such as cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, and salicylic (B10762653) acid, which are then further metabolized.

Inferred Environmental Fate of this compound:

Future Perspectives and Emerging Research Directions for 3 1 Naphthyl 1h Pyrazol 5 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Non-Clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the non-clinical drug discovery process for compounds like 3-(1-naphthyl)-1H-pyrazol-5-ol. acs.orgmdpi.com These computational tools can significantly accelerate the identification of new therapeutic applications by analyzing vast datasets and predicting molecular behavior with increasing accuracy. chemrxiv.org

One of the primary applications of AI in this context is the virtual screening of large compound libraries. researchgate.net By developing sophisticated algorithms, researchers can predict the binding affinity of this compound and its derivatives against a multitude of biological targets. chemrxiv.org This in silico approach can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving considerable time and resources. researchgate.net

Table 1: Applications of AI/ML in Non-Clinical Drug Discovery for this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Computational technique to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net | Rapid identification of potential new biological targets for this compound. |

| QSAR Modeling | Statistical models that relate the quantitative chemical structure of a compound to its biological activity. primachemicals.com | Design of novel derivatives with enhanced potency and selectivity. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. researchgate.net | Early-stage identification of candidates with favorable drug-like properties, reducing late-stage failures. |

| De Novo Drug Design | Computational generation of novel molecular structures with desired properties. acs.org | Creation of entirely new pyrazole-based compounds with potentially unique therapeutic profiles. |

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of sustainable and efficient synthetic methods is a cornerstone of modern organic chemistry, and the synthesis of this compound and its derivatives is poised to benefit from these advancements. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of pyrazoles, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netnih.gov

One promising approach is the adoption of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.gov MCRs are highly atom-economical and can significantly reduce the number of purification steps required, leading to a more environmentally friendly process. nih.gov The use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG) is also gaining traction in pyrazole (B372694) synthesis. nih.govrsc.org

Furthermore, catalyst-free and solvent-free reaction conditions are being explored to enhance the sustainability of pyrazole synthesis. researchgate.net Techniques such as microwave-assisted synthesis and grinding have been shown to accelerate reaction times and improve yields for pyrazole derivatives. nih.govrsc.org Solid-phase synthesis, where the pyrazole core is constructed on a polymer support, offers a streamlined approach for generating libraries of derivatives for high-throughput screening. google.com These innovative synthetic strategies will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Table 2: Emerging Sustainable Synthetic Methods for Pyrazole Derivatives

| Synthetic Strategy | Description | Advantages for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov | Increased efficiency, reduced waste, and rapid access to diverse derivatives. |

| Green Solvents | The use of environmentally friendly solvents like water, ethanol (B145695), or PEG. nih.govrsc.org | Reduced environmental impact and improved safety profile of the synthesis. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat chemical reactions. nih.gov | Faster reaction times, higher yields, and often cleaner reactions. |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using grinding or heating. researchgate.net | Elimination of solvent waste and simplified product purification. |

Exploration of Undiscovered Biological Targets and Mechanisms in Model Systems

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govacs.org While some biological activities of pyrazole derivatives are well-established, there remains a vast, unexplored landscape of potential therapeutic applications for compounds like this compound. Future research will likely focus on systematic screening of this compound against a broad panel of biological targets in various model systems to uncover novel mechanisms of action.

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govacs.orgnih.gov They have been shown to target a diverse range of proteins, such as cyclooxygenase (COX) enzymes, various protein kinases (e.g., CDKs, EGFR, VEGFR-2), and histone deacetylases (HDACs). nih.govresearchgate.netnih.gov For example, some pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govresearchgate.net

Given this precedent, this compound and its analogues could be evaluated for their effects on these and other cellular pathways. High-throughput screening campaigns in cell-based assays and in vivo studies using model organisms can reveal unexpected biological activities. The unique structural combination of the pyrazol-5-ol core and the naphthyl group may confer selectivity for previously unappreciated targets. For instance, the potential for 3-(1-naphthyl)-1H-pyrazole to act as a histamine (B1213489) H4 receptor antagonist has been suggested, opening up avenues for its investigation in inflammatory and immune disorders. nih.gov

Development of Advanced Functional Materials Based on Pyrazol-5-ol Scaffolds

Beyond the realm of medicine, the pyrazol-5-ol scaffold holds significant promise for the development of advanced functional materials. The unique electronic and photophysical properties of pyrazole derivatives make them attractive building blocks for a variety of materials science applications. nih.govmdpi.com

One exciting area of research is the development of pyrazole-based chemosensors. nih.govnih.gov The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, and the photophysical properties of the molecule can change upon binding, allowing for the detection of specific ions through colorimetric or fluorescent changes. nih.govrsc.orgnih.gov Pyrazole-based fluorescent probes are being designed for the selective detection of various metal ions, including Zn2+, Fe3+, and Hg2+. researchgate.netnih.gov The naphthyl group in this compound could enhance the fluorescence properties of such sensors.

Pyrazol-5-ones are also used as precursors for azo dyes, which have applications in the textile and printing industries. researchgate.netprimachemicals.comnih.gov The color of these dyes can be tuned by modifying the substituents on the pyrazole ring. nih.gov Furthermore, pyrazole-containing polymers are being investigated for applications such as CO2 capture. acs.org The nitrogen-containing structure of pyrazoles makes them suitable for constructing porous organic polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.netdigitellinc.com These materials have high surface areas and can be designed for specific applications, including gas storage, separation, and catalysis. nih.govdigitellinc.com

Table 3: Potential Applications of this compound in Functional Materials

| Material Type | Potential Application | Relevant Properties of the Pyrazol-5-ol Scaffold |

|---|---|---|